
1-(6-Chloro-5-fluoro-1-indolyl)-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-chloro-5-fluoroindol-1-yl)-propan-2-amine is a member of the class of indoles that is 6-chloro-5-fluoroindole in which the hydrogen attached to the nitrogen has been replaced by a 2-aminopropyl group. It is a member of indoles, an organofluorine compound, an organochlorine compound and a primary amino compound.
Scientific Research Applications
Radiopharmaceutical Development
- [18F]Fluoroamines Synthesis : A method was developed for the regioselective ring-opening of benzyloxycarbonyl (Cbz)-protected 2-methylaziridine with [18F]-labelled fluoride, leading to the preparation of 1-[18F]fluoro-2-propanamine. This methodology is significant for the generation of new [18F]-labelled amines, which are crucial in radiopharmaceuticals (Vasdev et al., 2009).
Neuroscience Research
- 5-HT2C Receptor Agonism : Research indicates that certain compounds, including (S)-2-(chloro-5-fluoro-indol-1-yl)-1-methylethylamine, exhibited high-affinity binding to serotonin2C (5HT2C) receptors and stimulated turnover of inositol 1,4,5-triphosphate. These findings are relevant in the context of obsessive-compulsive disorder and depression treatment (Martin et al., 1998).
Antiviral Research
- HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors : Indolyl aryl sulfones with specific substitutions, including 5-chloro-4-fluoro, were identified as potent inhibitors of HIV-1 and resistant strains. These compounds showed effectiveness in lymphocytes and macrophages, highlighting their potential in HIV treatment (Regina et al., 2007).
Cancer Research
- Inhibitors of Ornithine Decarboxylase : A study on compounds like 3-(aminooxy)-2-fluoropropanamine revealed their potency as inhibitors of ornithine decarboxylase, a critical enzyme in cell proliferation. This has implications in cancer research, especially concerning the inhibition of the growth of human carcinoma cells (Staněk et al., 1992).
Material Science
- Halogen-rich Synthesis for Medicinal Chemistry : Studies on the synthesis of complex halogen-rich intermediates, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, offer valuable insights for medicinal chemistry. These intermediates are crucial for developing new pharmaceutical compounds (Wu et al., 2022).
Luminescence and Electroluminescence Research
- Tuning Luminescence of Boron Complexes : Research on the luminescence of boron complexes, including those with 5-substituted 2-(2‘-pyridyl)indoles, indicates the possibility of adjusting luminescence properties by varying substituent groups. This is significant in the development of luminescent materials for various applications (Liu et al., 2002).
properties
Molecular Formula |
C11H12ClFN2 |
|---|---|
Molecular Weight |
226.68 g/mol |
IUPAC Name |
1-(6-chloro-5-fluoroindol-1-yl)propan-2-amine |
InChI |
InChI=1S/C11H12ClFN2/c1-7(14)6-15-3-2-8-4-10(13)9(12)5-11(8)15/h2-5,7H,6,14H2,1H3 |
InChI Key |
XJJZQXUGLLXTHO-UHFFFAOYSA-N |
SMILES |
CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N |
Canonical SMILES |
CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



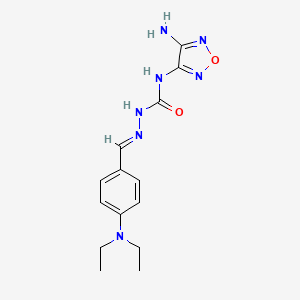


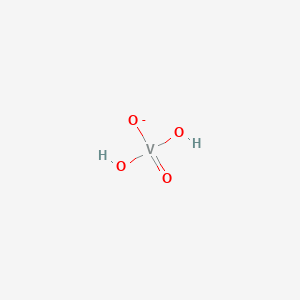
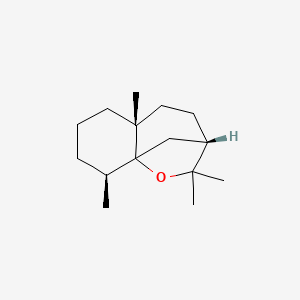


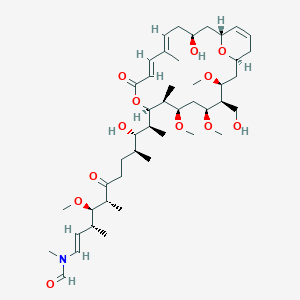
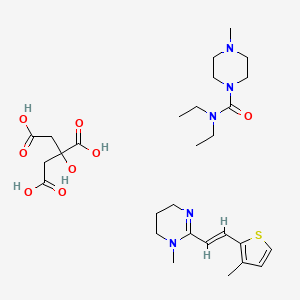



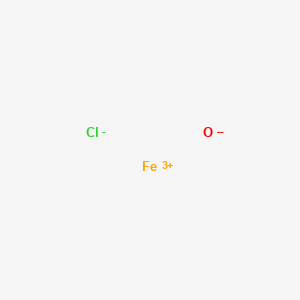
![6-Azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B1235901.png)